O-Desmethyl Mycophenolic Acid Methyl Ester

描述

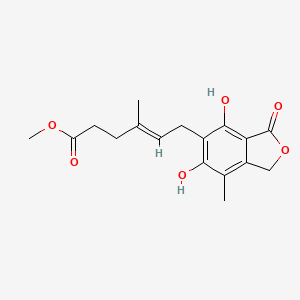

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUUVPMBJOPQE-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Desmethyl Mycophenolic Acid Methyl Ester: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Synthesis Context

O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of O-Desmethyl Mycophenolic Acid, which itself is the immediate precursor to Mycophenolic Acid in its biosynthesis by the fungus Penicillium stoloniferum.[5] The final step in the natural production of MPA is the methylation of the phenolic hydroxyl group of O-Desmethyl Mycophenolic Acid by the enzyme S-adenosylmethionine:demethylmycophenolic acid O-methyltransferase.[5]

In a synthetic context, this compound can arise as an impurity during the production of MPA-based active pharmaceutical ingredients (APIs).[1] Its presence necessitates robust purification strategies, such as recrystallization or preparative chromatography, to ensure the quality and safety of the final drug product.[1]

Biochemical Properties of the Parent Compound: Mycophenolic Acid (MPA)

The biochemical significance of this compound is best understood through the lens of its parent compound, Mycophenolic Acid. MPA is a selective, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[6][7][8] This enzyme is critical for the de novo pathway of guanine nucleotide synthesis.[8]

Mechanism of Action

IMPDH catalyzes the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a rate-limiting step in the synthesis of guanosine triphosphate (GTP).[8] By inhibiting IMPDH, MPA depletes the intracellular pool of guanine nucleotides. T- and B-lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[7] This selective action on lymphocytes is the basis for MPA's use as an immunosuppressant in preventing organ transplant rejection and treating autoimmune diseases.[6][9]

The inhibition of IMPDH by MPA has been shown to be effective against both human isoforms of the enzyme, IMPDH1 and IMPDH2.[8][10]

Signaling Pathway Inhibition

The primary signaling pathway affected by Mycophenolic Acid is the de novo synthesis of purine nucleotides. The diagram below illustrates this pathway and the point of inhibition by MPA.

Quantitative Data

While numerous studies have quantified the biological activity of Mycophenolic Acid and its derivatives, no specific quantitative data (e.g., IC50, Ki) for this compound has been reported in the reviewed literature. The table below summarizes data for related, well-characterized compounds.

| Compound | Target | Assay | IC50 / Ki | Reference |

| Mycophenolic Acid (MPA) | IMPDH2 | Enzyme Inhibition | IC50: 0.84-0.95 µM | [9] |

| Mycophenolic Acid (MPA) | IMPDH1 | Enzyme Inhibition | Ki,app: 0.136 µM | [10] |

| Mycophenolic Acid (MPA) | IMPDH2 | Enzyme Inhibition | Ki,app: 0.046 µM | [10] |

| MPA Derivative 2d | Jurkat Cells | Cytotoxicity | IC50: 1.3 µM | [11] |

| MPA Derivative 3a | Jurkat Cells | Cytotoxicity | IC50: 1.2 µM | [11] |

| MPA Derivative 3b | Jurkat Cells | Cytotoxicity | IC50: 1.4 µM | [11] |

| MPA-amino acid ester 10j | Jurkat Cells | Growth Inhibition | Higher potency than MPA | [12] |

| MPA-amino acid 11e | Jurkat Cells | Growth Inhibition | Higher potency than MPA | [12] |

| MPA-amino acid 11h | Jurkat Cells | Growth Inhibition | Higher potency than MPA | [12] |

Experimental Protocols

Specific experimental protocols for the synthesis and biological evaluation of this compound are not detailed in published literature. However, a general workflow for assessing the IMPDH inhibitory activity of a compound like an MPA derivative can be outlined.

General Workflow for IMPDH Inhibition Assay

The following diagram represents a typical workflow for determining the inhibitory potential of a test compound on IMPDH.

Methodology in Detail:

-

Reagent Preparation: A suitable assay buffer (e.g., Tris-HCl with KCl and EDTA) is prepared. Stock solutions of the substrates, inosine-5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+), and the recombinant human IMPDH enzyme are made.

-

Compound Dilution: The test compound, such as this compound, is serially diluted in the assay buffer or DMSO to create a range of concentrations for testing.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The enzyme and varying concentrations of the test compound (or vehicle control) are added to the wells and pre-incubated.

-

Reaction Initiation and Monitoring: The reaction is started by the addition of the substrates (IMP and NAD+). The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. A dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration.

-

IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated by fitting the dose-response curve to a suitable pharmacological model.

Conclusion

This compound is a compound of interest primarily due to its role as an impurity and a synthetic precursor in the production of the clinically vital immunosuppressant, Mycophenolic Acid. While its own biochemical and pharmacological properties have not been a subject of extensive study, its structure provides a direct link to the potent biological activity of MPA. The core mechanism of action for this class of compounds is the inhibition of IMPDH, leading to the depletion of guanine nucleotides and subsequent cytostatic effects on lymphocytes. Future research could explore whether this compound possesses any intrinsic biological activity, which would be valuable information for both drug development and process chemistry. For now, its characterization remains an important aspect of quality control in the manufacturing of mycophenolate-based therapies.

References

- 1. omchemlabs.in [omchemlabs.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Mycophenolic Acid O-Desmethyl Impurity | 31858-65-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Biosynthesis of mycophenolic acid: purification and characterization of S-adenosyl-L-methionine: demethylmycophenolic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Analogues of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activity of ester derivatives of mycophenolic acid and acridines/acridones as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Mycophenolic Acid and its Relation to O-Desmethyl Mycophenolic Acid Methyl Ester

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the well-established mechanism of action of Mycophenolic Acid (MPA), the active pharmaceutical ingredient. O-Desmethyl Mycophenolic Acid Methyl Ester is primarily recognized as a synthetic intermediate in the production of MPA.[1][2][3] Direct research on the specific mechanism of action of this compound is not extensively available in the public domain. The biological effects described herein are attributed to MPA.

Introduction to Mycophenolic Acid (MPA)

Mycophenolic acid (MPA) is a potent immunosuppressive agent utilized in the prevention of organ transplant rejection and increasingly in the management of autoimmune diseases. It is the active metabolite of the prodrug mycophenolate mofetil (MMF). The primary mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[4] This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for the proliferation of T and B lymphocytes.

Core Mechanism of Action: Inhibition of IMPDH

The cornerstone of MPA's immunosuppressive effect lies in its ability to inhibit IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).

Lymphocytes, particularly activated T and B cells, are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways for purine synthesis.[5][6] By inhibiting IMPDH, MPA selectively depletes the intracellular pool of guanosine nucleotides in these immune cells, leading to a cytostatic effect. This arrests the cell cycle at the G1/S phase, thereby preventing their proliferation.[7]

There are two isoforms of IMPDH in humans: IMPDH1, which is constitutively expressed in most cell types, and IMPDH2, which is upregulated in activated lymphocytes. MPA preferentially inhibits the IMPDH2 isoform, which contributes to its relatively selective action on the immune system.[8][9]

Downstream Cellular and Immunological Consequences

The depletion of guanosine nucleotides by MPA triggers a cascade of downstream effects that contribute to its overall immunosuppressive and anti-inflammatory properties:

-

Inhibition of Lymphocyte Proliferation: As the primary consequence, the lack of guanosine nucleotides halts DNA synthesis and, therefore, the proliferation of activated T and B lymphocytes.[6][10]

-

Suppression of Antibody Formation: By inhibiting B cell proliferation, MPA effectively suppresses the production of antibodies.

-

Induction of Apoptosis: In some contexts, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes.

-

Inhibition of Glycosylation: Guanosine nucleotides are essential for the synthesis of sugar nucleotides required for the glycosylation of proteins and lipids. MPA-induced GTP depletion interferes with the glycosylation of adhesion molecules on the surface of lymphocytes and endothelial cells. This reduces the recruitment of immune cells to sites of inflammation and allografts.

-

Reduction of Nitric Oxide Synthesis: MPA can also deplete tetrahydrobiopterin, a critical cofactor for inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a pro-inflammatory mediator.

Quantitative Data

The following table summarizes the inhibitory concentrations of Mycophenolic Acid against its target enzyme, IMPDH.

| Compound | Target | Assay Type | IC50 / EC50 Value | Reference |

| Mycophenolic Acid (MPA) | IMPDH2 | Enzymatic Assay | 0.84–0.95 μM | [11] |

| Mycophenolic Acid (MPA) | IMPDH | CEM Cell Proliferation | 0.24 µM (EC50) | [12] |

| Mycophenolic Acid (MPA) | IMPDH | Direct Inhibitory Emax model | 0.97 mg/L (EC50) | [13] |

| Mycophenolic Acid Glucuronide (MPAG) | IMPDH | Enzymatic Assay | 532- to 1022-fold higher than MPA | [14] |

Visualizing the Mechanism and Experimental Workflows

Caption: Mechanism of action of Mycophenolic Acid (MPA) via inhibition of IMPDH.

Caption: Workflow for an in vitro IMPDH enzyme inhibition assay.

Experimental Protocols

This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against IMPDH by monitoring the production of NADH.

Materials:

-

Purified recombinant human IMPDH2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

Test compound (e.g., Mycophenolic Acid) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare stock solutions of IMP, NAD+, and the test compound in the assay buffer. A dilution series of the test compound should be prepared.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (or solvent control for negative control, and a known inhibitor like MPA for positive control).

-

-

Enzyme Addition: Add the purified IMPDH enzyme to each well.

-

Inhibitor Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the increase in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the production of NADH.[15]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

This protocol assesses the effect of a compound on the proliferation of lymphocytes.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Test compound (e.g., Mycophenolic Acid)

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate.

-

Add the test compound at various concentrations. Include a solvent control (negative control) and a known immunosuppressant (positive control).

-

Stimulate the cells with a mitogen (e.g., PHA) to induce proliferation. Include an unstimulated control.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Analyze the CFSE fluorescence histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of divided cells and the proliferation index for each condition.

-

Evaluate the dose-dependent inhibition of lymphocyte proliferation by the test compound.

-

Conclusion

The mechanism of action of Mycophenolic Acid is centered on its potent and selective inhibition of IMPDH, an essential enzyme for the de novo synthesis of guanine nucleotides. This leads to a cytostatic effect on T and B lymphocytes, which underpins its efficacy as an immunosuppressive agent. While this compound is chemically related as a synthetic intermediate, its own biological activity is not well-characterized. The technical guide and protocols provided here are based on the established pharmacology of Mycophenolic Acid and serve as a foundational resource for researchers in immunology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. omchemlabs.in [omchemlabs.in]

- 4. scbt.com [scbt.com]

- 5. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes | PLOS One [journals.plos.org]

- 6. Lymphocyte-selective antiproliferative and immunosuppressive effects of mycophenolic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preferential suppression of lymphocyte proliferation by mycophenolic acid and predicted long-term effects of mycophenolate mofetil in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

An In-depth Technical Guide on the Discovery and History of O-Desmethyl Mycophenolic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of O-Desmethyl Mycophenolic Acid Methyl Ester. This compound is a notable phase 1 metabolite of the immunosuppressive drug Mycophenolic Acid (MPA) and a potential impurity in the manufacturing of its prodrug, Mycophenolate Mofetil. This document consolidates key findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

Mycophenolic Acid (MPA) is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides. This mechanism of action selectively targets the proliferation of B and T lymphocytes, making MPA a cornerstone of immunosuppressive therapy in organ transplantation to prevent allograft rejection. This compound is the methyl ester of a significant phase 1 metabolite of MPA, known as O-Desmethyl Mycophenolic Acid (DM-MPA). Understanding the formation, biological activity, and synthesis of this metabolite is crucial for a complete picture of MPA's pharmacology and for the quality control of related pharmaceutical products.

Discovery and History

The discovery of O-Desmethyl Mycophenolic Acid is intrinsically linked to the study of Mycophenolic Acid's metabolism in humans. While the primary metabolic pathway of MPA is glucuronidation to form the inactive mycophenolic acid glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG), a phase 1 metabolic pathway involving demethylation has also been identified.

A key study identified 6-O-desmethyl-mycophenolic acid (DM-MPA) as a phase 1 metabolite of MPA in blood and urine samples from transplant patients undergoing mycophenolate mofetil therapy. This research further demonstrated that DM-MPA is formed in vitro by human liver microsomes. The cytochrome P450 isoenzymes CYP3A4 and CYP3A5 were identified as the primary enzymes responsible for this O-demethylation reaction, with a possible minor contribution from CYP2C8.

The methyl ester form, this compound, is primarily encountered as a synthetic intermediate or a potential impurity in the production of mycophenolate mofetil.

Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |

| Synonyms | This compound, DM-MPA-Me |

| CAS Number | 33431-38-8 |

| Molecular Formula | C17H20O6 |

| Molecular Weight | 320.34 g/mol |

Synthesis and Experimental Protocols

While this compound is commercially available as a reference standard, understanding its synthesis is valuable for research purposes. A general synthetic approach involves the demethylation of Mycophenolic Acid followed by esterification.

General Synthesis of Mycophenolic Acid Methyl Ester (as a precursor)

A common method for the esterification of Mycophenolic Acid involves reacting it with methanol in the presence of a catalyst.

Experimental Protocol:

-

A mixture of mycophenolic acid (e.g., 9.6 g, 30 mmol) and a catalyst such as tin(II) chloride dihydrate (e.g., 1.0 g, 0.15 molar equivalents) in methanol (e.g., 40 ml) is prepared.

-

The mixture is stirred at reflux temperature for a specified period (e.g., 7 hours).

-

The solvent is then evaporated to dryness.

-

The residue is dissolved in a suitable organic solvent like isobutyl acetate (e.g., 300 ml).

-

The organic solution is washed with a saturated sodium bicarbonate solution (e.g., 100 ml) to neutralize any remaining acid.

-

The organic phase is separated, dried (e.g., over sodium sulfate), and the solvent is evaporated to yield the crude methyl mycophenolate.

-

Purification can be achieved by recrystallization or chromatography.

Demethylation of Mycophenolic Acid Derivatives

The demethylation of the methoxy group on the phthalide ring system can be achieved using demethylating agents. A common reagent for this purpose is boron tribromide (BBr3) in a suitable solvent like dichloromethane. This step would typically precede the esterification to produce O-Desmethyl Mycophenolic Acid, which can then be esterified as described above to yield the final product.

Conceptual Workflow for Synthesis:

O-Desmethyl Mycophenolic Acid Methyl Ester: A Technical Overview of its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Mycophenolic Acid Methyl Ester (O-DM-MPAM) is recognized primarily as a synthetic intermediate and a potential impurity in the manufacturing of Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF). While direct and extensive studies on the biological activity of O-DM-MPAM are not widely published, its structural similarity to Mycophenolic Acid Methyl Ester and its relationship to the pharmacologically active parent compound, Mycophenolic Acid, allows for informed predictions of its potential biological effects. This technical guide synthesizes the available information on related compounds to project the likely biological activity of O-DM-MPAM, focusing on its potential as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), and its consequent immunosuppressive and anti-proliferative properties. Detailed experimental protocols for assessing these activities are provided, alongside visual representations of the core signaling pathway and experimental workflows.

Introduction

Mycophenolic Acid (MPA) is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1] This mechanism of action confers upon MPA and its derivatives significant immunosuppressive, anti-proliferative, antiviral, and antifungal properties.[1][2] this compound (O-DM-MPAM) is a derivative of MPA, characterized by the demethylation of the phenol group and the esterification of the carboxylic acid group with a methyl group. While primarily documented as a synthetic intermediate, its structural features suggest a potential for biological activity, likely as a modulator of the same pathways as MPA.[3][4][5] This document aims to provide a comprehensive technical overview of the predicted biological activity of O-DM-MPAM based on the known activities of its structural analogs.

Predicted Biological Activity and Mechanism of Action

The primary mechanism of action of mycophenolic acid and its active derivatives is the inhibition of IMPDH.[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides.[1] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation, making them especially susceptible to IMPDH inhibition.[1]

Given its structural similarity to mycophenolic acid methyl ester, O-DM-MPAM is predicted to exhibit similar, albeit potentially less potent, biological activities. The free carboxyl group of MPA is crucial for its high-affinity binding to the IMPDH enzyme. The esterification of this group in O-DM-MPAM may reduce its inhibitory activity. However, intracellular esterases could potentially hydrolyze the methyl ester, converting O-DM-MPAM into its active acid form, O-Desmethyl Mycophenolic Acid.

Predicted Immunosuppressive Activity

By inhibiting IMPDH, O-DM-MPAM is expected to deplete the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This would lead to a cytostatic effect on lymphocytes, thereby suppressing both cell-mediated and humoral immune responses.

Predicted Anti-proliferative and Antitumor Activity

The reliance of rapidly proliferating cells, including cancer cells, on the de novo purine synthesis pathway suggests that O-DM-MPAM may possess anti-proliferative and potential antitumor activities. Mycophenolic acid methyl ester has demonstrated cytotoxicity against various cancer cell lines.[6]

Quantitative Data on Related Compounds

| Compound | Biological Activity | IC50 / Potency | Cell Lines / Assay Conditions | Reference |

| Mycophenolic Acid (MPA) | IMPDH Inhibition | IC50: 11-32 nM (cell-free) | Recombinant human IMPDH type I and II | [6] |

| Mycophenolic Acid (MPA) | Antiproliferative | Varies by cell line | Lymphocytes, various cancer cell lines | [1] |

| Mycophenolic Acid Methyl Ester | Cytotoxicity | IC50: 0.26-23.73 µM | Panel of seven cancer cell lines | [6] |

| Mycophenolic Acid Methyl Ester | PPARγ Transactivation Inhibition | Active at 1 and 10 µM | U2OS cells | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of O-DM-MPAM.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of O-DM-MPAM on IMPDH activity.

Materials:

-

Purified recombinant human IMPDH enzyme (type I or II)

-

IMPDH assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.5 mM EDTA)

-

Inosine monophosphate (IMP)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing IMPDH assay buffer, IMP, and NAD+ in each well of a 96-well plate.

-

Add varying concentrations of O-DM-MPAM to the wells. Include a vehicle control (solvent only).

-

Initiate the reaction by adding the purified IMPDH enzyme to each well.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell Proliferation (MTT) Assay

This protocol measures the cytostatic or cytotoxic effects of O-DM-MPAM on cultured cells.

Materials:

-

Lymphocyte or cancer cell line (e.g., Jurkat, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of O-DM-MPAM. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Predicted mechanism of action of O-DM-MPAM.

Experimental Workflow

Caption: Workflow for assessing O-DM-MPAM's biological activity.

Conclusion

This compound, while primarily known as a synthetic intermediate, possesses structural features that suggest it is likely to exhibit biological activities analogous to Mycophenolic Acid and its other derivatives. The primary predicted mechanism of action is the inhibition of IMPDH, leading to immunosuppressive and anti-proliferative effects. The provided experimental protocols offer a robust framework for the empirical validation of these predicted activities. Further research is warranted to fully characterize the pharmacological profile of O-DM-MPAM and to determine its potential as a therapeutic agent or to understand its impact as an impurity in pharmaceutical preparations of MPA.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Cas# 33431-38-8 [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Mycophenolic acid中间体 | MCE [medchemexpress.cn]

- 6. caymanchem.com [caymanchem.com]

O-Desmethyl Mycophenolic Acid Methyl Ester in Mycophenolic Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA) is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides. This mechanism of action makes MPA a cornerstone of immunosuppressive therapy in solid organ transplant recipients to prevent rejection. The prodrug, mycophenolate mofetil (MMF), is rapidly hydrolyzed to MPA, which then undergoes extensive metabolism. While the glucuronidation pathways of MPA are well-characterized, forming the major inactive metabolite mycophenolic acid glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG), a minor metabolic pathway involving cytochrome P450 enzymes results in the formation of 6-O-desmethyl-mycophenolic acid (DM-MPA). This technical guide provides a comprehensive overview of the role of DM-MPA in the metabolism of mycophenolic acid, with a focus on its formation, analytical detection, and the relevance of its methylated ester derivative, O-Desmethyl Mycophenolic Acid Methyl Ester, as an analytical standard.

Mycophenolic Acid Metabolism: A Multi-Pathway Process

The biotransformation of mycophenolic acid is complex, involving several enzymatic pathways that lead to a variety of metabolites. The primary route of MPA metabolism is glucuronidation, accounting for the majority of its elimination. However, a secondary, oxidative pathway also contributes to its metabolic profile.

Major Metabolic Pathway: Glucuronidation

The predominant metabolic fate of MPA is conjugation with glucuronic acid, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process occurs mainly in the liver, but also to some extent in the kidneys and intestines.[1][2] Two key glucuronide metabolites are formed:

-

Mycophenolic acid 7-O-glucuronide (MPAG): This is the most abundant metabolite of MPA, with plasma concentrations typically 20- to 100-fold higher than the parent drug.[1] MPAG is pharmacologically inactive and is primarily excreted in the urine.[1]

-

Acyl-mycophenolic acid glucuronide (AcMPAG): This is a minor metabolite with pharmacological activity comparable to MPA.[2] It is formed by UGT2B7 and is thought to contribute to some of the adverse effects of MPA therapy.

Minor Metabolic Pathway: Demethylation

A less characterized but important metabolic pathway for MPA is O-demethylation, a phase I reaction mediated by cytochrome P450 (CYP) enzymes. This pathway results in the formation of 6-O-desmethyl-mycophenolic acid (DM-MPA).

Enzymatic Formation of 6-O-Desmethyl-Mycophenolic Acid (DM-MPA)

In vitro studies using human liver microsomes have identified the specific CYP isoforms responsible for the 6-O-demethylation of MPA. The primary enzymes involved are:

-

CYP3A4 and CYP3A5: These isoforms are the major contributors to the formation of DM-MPA.[3]

-

CYP2C8: This isoform also plays a role in the demethylation of MPA, although to a lesser extent than CYP3A4/5.[3]

The formation of DM-MPA has been observed in blood and urine samples from transplant patients receiving mycophenolate mofetil therapy.[3] Following its formation, DM-MPA can undergo further conjugation to form two glucuronide metabolites.[3]

Quantitative Data on Mycophenolic Acid Metabolism

The pharmacokinetics of MPA and its metabolites exhibit significant inter- and intra-individual variability. The following tables summarize key quantitative data related to MPA metabolism.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid and its Major Metabolites

| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Acyl-MPAG (AcMPAG) |

| Typical Plasma Concentration Range | 0.3 - 17.8 µg/mL[4] | 2.6 - 192.8 µg/mL[4] | 0.1 - 20 mg/L[5] |

| Area Under the Curve (AUC0-12h) | 30 - 60 mg·h/L (therapeutic range)[6] | Highly variable | Variable |

| Protein Binding | 97-99% (to albumin)[1] | ~82% | Highly bound |

| Elimination Half-Life (t1/2) | 9 - 17 hours[1] | Variable | Variable |

Table 2: Enzyme Kinetic Parameters for the Formation of 6-O-Desmethyl-Mycophenolic Acid (DM-MPA) in Human Liver Microsomes

| Enzyme | Km (µM) | Vmax (pmol/mg/min) |

| CYP3A4/5 & CYP2C8 (combined) | 830 ± 60[3] | 5.57 ± 0.29[3] |

Note: In vivo plasma concentrations of 6-O-desmethyl-MPA are not well-established in the literature and are considered to be very low.

This compound: An Analytical Standard

This compound (CAS No. 33431-38-8) is the methyl ester derivative of 6-O-desmethyl-mycophenolic acid. It is not a direct metabolite of MPA found in vivo. Instead, it serves as a crucial tool for researchers and analytical laboratories as:

-

A certified reference standard: for the accurate identification and quantification of the metabolite 6-O-desmethyl-MPA in biological matrices.

-

An intermediate in chemical synthesis: for the preparation of MPA analogs and other related compounds for research purposes.

The availability of this stable, purified compound allows for the development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the minor metabolic pathways of MPA.

Experimental Protocols

The accurate quantification of MPA and its metabolites is essential for therapeutic drug monitoring and pharmacokinetic studies. The following provides a detailed methodology for the analysis of MPA and its metabolites in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of Mycophenolic Acid and its Metabolites in Human Plasma by UPLC-MS/MS

This protocol is adapted from validated methods described in the scientific literature.[1][5]

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of acetonitrile containing the internal standard (e.g., MPA-d3).

-

Vortex the mixture vigorously for 10 minutes to precipitate proteins.

-

Centrifuge the tube at 12,000 rpm for 15 minutes at 4°C.

-

Transfer 50 µL of the clear supernatant to a new tube.

-

Add 50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

Vortex briefly and transfer the final mixture to a UPLC vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 60°C.

-

Injection Volume: 5 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 - 1.0 | 20 |

| 1.0 - 3.8 | 20 → 90 |

| 3.8 - 4.3 | 90 → 20 |

| 4.3 - 5.0 | 20 |

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| MPA | 321.04 | 303.02[5] |

| MPAG | 524.09 | 303.02[5] |

| AcMPAG | 524.09 | 303.02[5] |

| MPA-d3 (IS) | 324.03 | 306.04[5] |

Note: Optimal cone voltage and collision energy should be determined for each specific instrument.

3. Data Analysis

-

Quantify the analytes by integrating the peak areas of the respective MRM transitions.

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Logical Relationships

The immunosuppressive effect of mycophenolic acid is a direct result of its inhibition of the de novo purine synthesis pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of MPA and its mechanism of action.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic drug monitoring of mycophenolic acid and clinical outcomes of lupus nephritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-dose plasma concentration monitoring of mycophenolate mofetil in patients with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Population Pharmacokinetics of Mycophenolic Acid in Renal Transplant Patients: A Comparison of the Early and Stable Posttransplant Stages [frontiersin.org]

- 6. Mycophenolic Acid Absorption Profiles in Patients with Kidney or Combined Pancreas-Kidney Transplantation [file.scirp.org]

Structural Elucidation of O-Desmethyl Mycophenolic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of O-Desmethyl Mycophenolic Acid Methyl Ester, a significant impurity and intermediate in the synthesis of the immunosuppressant drug Mycophenolic Acid. This document outlines the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this compound is not publicly available, this guide presents a framework of the expected data and detailed, generalized experimental protocols. This allows researchers to apply these methodologies for confirmation of the structure of this compound and related compounds. Included are visualizations of the chemical structure and a logical workflow for its structural elucidation.

Introduction

This compound is a key compound in the context of Mycophenolic Acid, serving as both a synthetic intermediate and a process-related impurity.[1][2] Its chemical name is Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.[1][3] Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its molecular formula, connectivity, and stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33431-38-8 | [1][3] |

| Molecular Formula | C₁₇H₂₀O₆ | [1][3] |

| Molecular Weight | 320.34 g/mol | [1][3] |

Spectroscopic and Chromatographic Data

The following sections detail the expected data from key analytical techniques used in the structural elucidation of this compound. While the exact, experimentally determined values are proprietary to manufacturers and not publicly available, the tables below provide a template for the expected signals based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-CH₃ | 2.0-2.2 | s | - |

| C=C-CH₃ | 1.7-1.9 | s | - |

| C=C-H | 5.1-5.3 | t | 6.0-8.0 |

| Ar-CH₂-C=C | 3.3-3.5 | d | 6.0-8.0 |

| C=C-CH₂-CH₂ | 2.2-2.4 | m | - |

| CH₂-COOCH₃ | 2.4-2.6 | t | 7.0-8.0 |

| O=C-O-CH₂-Ar | 5.0-5.2 | s | - |

| O-CH₃ | 3.6-3.8 | s | - |

| Ar-OH | 9.0-11.0 | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar-CH₃ | 8-12 |

| C=C-CH₃ | 15-20 |

| C=C-CH₂-CH₂ | 22-26 |

| C =C-CH₂-CH₂ | 33-37 |

| Ar-CH₂-C=C | 25-30 |

| O=C-O-CH₂-Ar | 68-72 |

| O-CH₃ | 51-54 |

| Aromatic Carbons | 100-165 |

| C=C (alkene) | 120-140 |

| C=O (lactone) | 165-175 |

| C=O (ester) | 170-175 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 321.1338 |

| [M+Na]⁺ | 343.1157 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3200-3600 (broad) |

| C-H (aliphatic) | 2850-3000 |

| C=O (ester) | 1720-1740 |

| C=O (lactone) | 1740-1760 |

| C=C (alkene) | 1640-1680 |

| C-O | 1000-1300 |

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To isolate and purify the compound and to determine its purity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto the HPLC system.

-

Run the gradient program to elute the compound.

-

Collect the fraction corresponding to the desired peak.

-

Evaporate the solvent to obtain the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the molecular structure and connectivity of atoms.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Process and analyze the spectra to assign the chemical shifts and determine the structure.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or analyze the eluent from an LC-MS system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Structural Elucidation Workflow

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a critical process in the quality control of Mycophenolic Acid production. This guide provides a framework for the analytical methodologies and expected data necessary for this process. While specific, publicly available experimental data is limited, the generalized protocols and data templates herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The application of these techniques ensures the accurate identification and characterization of this and other related impurities, ultimately contributing to the safety and efficacy of the final drug product.

References

O-Desmethyl Mycophenolic Acid Methyl Ester as a pharmaceutical reference standard

An In-depth Whitepaper on a Key Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Mycophenolic Acid Methyl Ester, a critical pharmaceutical reference standard used in the development and quality control of mycophenolate-based immunosuppressive drugs. This document details its chemical properties, its role in the context of Mycophenolic Acid (MPA) and its prodrug Mycophenolate Mofetil (MMF), and provides detailed methodologies for its analysis.

Introduction

This compound is a significant related substance to Mycophenolic Acid (MPA), the active immunosuppressive agent. It can be present as a process-related impurity in the synthesis of Mycophenolate Mofetil (MMF) or serve as a synthetic intermediate.[1] As a pharmaceutical reference standard, its availability in a highly pure form is essential for the accurate identification, quantification, and control of impurities in MPA and MMF drug products, ensuring their safety and efficacy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. While some experimental data is not publicly available, computed properties offer valuable estimates.

| Property | Value | Source |

| Chemical Name | Methyl (4E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | [2] |

| CAS Number | 33431-38-8 | [2][3] |

| Molecular Formula | C₁₇H₂₀O₆ | [2][3] |

| Molecular Weight | 320.34 g/mol | [2][3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF.[4] | [4] |

| Storage | 2-8°C Refrigerator, protected from light and moisture.[3] | [3] |

Role in Mycophenolate Mofetil Synthesis and Metabolism

This compound is intrinsically linked to the lifecycle of Mycophenolate Mofetil. It can be formed during the synthesis of MMF or MPA, making it a critical impurity to monitor. Its structural similarity to MPA necessitates robust analytical methods to ensure its levels are controlled within acceptable limits in the final drug product.

Metabolic Pathway of Mycophenolate Mofetil

Mycophenolate Mofetil is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid. MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis.[5][6] This inhibition depletes guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes, thus exerting an immunosuppressive effect.[5][6]

The following diagram illustrates the metabolic conversion of MMF to MPA and its subsequent mechanism of action.

Caption: Metabolic activation of Mycophenolate Mofetil and its immunosuppressive mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for related compounds and serve as a guide for researchers.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of related mycophenolic acid esters. The following workflow outlines a potential synthetic route.

Caption: A potential workflow for the synthesis of this compound.

General Protocol:

-

Esterification: O-Desmethyl Mycophenolic Acid is dissolved in an excess of methanol, which acts as both the solvent and the esterifying agent. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated to reflux for several hours to drive the esterification reaction to completion.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the excess methanol. The residue is then dissolved in an organic solvent immiscible with water, such as ethyl acetate. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

Accurate and precise analytical methods are crucial for the characterization and quality control of this compound as a reference standard.

This method is suitable for determining the purity of this compound and for quantifying it as an impurity in Mycophenolate Mofetil.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Solution Preparation: Prepare the sample solution of the test article at a similar concentration in the mobile phase.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: The purity of this compound is determined by the area percentage method.

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 50-500 |

| Collision Energy (for MS/MS) | Optimized for fragmentation of the precursor ion |

Expected Results:

-

[M+H]⁺: m/z 321.1338

-

[M+Na]⁺: m/z 343.1157

-

[M-H]⁻: m/z 319.1182

Fragmentation patterns in MS/MS experiments can provide further structural information. Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) and cleavage of the ester bond.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~1.8 (s, 3H): Methyl group on the hexenoic acid chain.

-

~2.1 (s, 3H): Methyl group on the phthalide ring.

-

~2.3-2.5 (m, 4H): Methylene protons in the hexenoic acid chain.

-

~3.4 (d, 2H): Methylene protons adjacent to the phthalide ring.

-

~3.7 (s, 3H): Methyl ester protons.

-

~5.1 (s, 2H): Methylene protons of the lactone ring.

-

~5.2 (t, 1H): Vinylic proton on the hexenoic acid chain.

-

Hydroxyl protons: Broad singlets, chemical shift dependent on concentration and solvent.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~16: Methyl carbons.

-

~22, 34: Methylene carbons in the hexenoic acid chain.

-

~52: Methyl ester carbon.

-

~68: Methylene carbon of the lactone ring.

-

~106-165: Aromatic, vinylic, and carbonyl carbons.

-

~173: Ester carbonyl carbon.

-

~174: Lactone carbonyl carbon.

Conclusion

This compound is a crucial pharmaceutical reference standard for ensuring the quality and safety of mycophenolate-based therapies. A thorough understanding of its chemical properties, its relationship to the active drug, and robust analytical methods for its control are paramount for researchers and drug development professionals. This technical guide provides a foundational resource to support these efforts, offering detailed protocols and insights into the significance of this important compound.

References

Cytotoxicity of O-Desmethyl Mycophenolic Acid Methyl Ester in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of Mycophenolic Acid (MPA), a well-established immunosuppressant with demonstrated anticancer properties. While direct studies on the cytotoxicity of the O-desmethyl derivative are limited, extensive research on its parent compound, Mycophenolic Acid Methyl Ester (MMP), provides a strong foundation for predicting its potential as an anticancer agent. This technical guide synthesizes the current understanding of the cytotoxic effects of MMP in cancer cells, details the underlying molecular mechanisms, and provides comprehensive experimental protocols to facilitate further research into this compound. The primary mechanism of action for MPA and its derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is crucial for the proliferation of rapidly dividing cells such as lymphocytes and cancer cells.[1][2][3] Recent studies on MMP have also elucidated its role in modulating the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[4]

Cytotoxicity of Mycophenolic Acid Derivatives in Cancer Cells

While specific data for this compound is not yet available, the cytotoxic activity of its closely related precursor, Mycophenolic Acid Methyl Ester (MMP), has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad spectrum of activity, suggesting that derivatives of mycophenolic acid are promising candidates for anticancer drug development.[5]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mycophenolic Acid Methyl Ester (MMP) | Panel of seven cancer cell lines | 0.26 - 23.73 | [5] |

| Mycophenolic Acid (MPA) | Osteosarcoma (MNNG/HOS, U2OS, 143B, SaOS-2) | 0.64 - 4.00 | [1] |

| Mycophenolic Acid (MPA) | Osteosarcoma (MNNG/HOS, U2OS, SaOS-2, MG-63, 143B) | 0.46 - 7.3 | [6] |

Known Signaling Pathways of Mycophenolic Acid Derivatives

The anticancer effects of mycophenolic acid and its derivatives are primarily attributed to two key signaling pathways: the inhibition of IMPDH and the activation of the p53 tumor suppressor pathway.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Mycophenolic acid is a potent, non-competitive, reversible inhibitor of IMPDH, particularly the type II isoform which is upregulated in many cancer cells.[1][7] Inhibition of IMPDH depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion leads to a halt in cell proliferation and can induce apoptosis.[7]

References

- 1. Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine natural product Methyl mycophenolate inhibits gastric cancer growth through regulating p53 and the downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycophenolic acid and its mechanism of action in cancer and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Mycophenolic Acid Methyl Ester CAS number 33431-38-8

CAS Number: 33431-38-8

This in-depth technical guide provides a comprehensive overview of O-Desmethyl Mycophenolic Acid Methyl Ester, a key chemical intermediate and a significant impurity in the synthesis of the immunosuppressive agent Mycophenolate Mofetil. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical and Physical Properties

This compound is a derivative of Mycophenolic Acid (MPA), an immunosuppressant medication. Understanding its physicochemical properties is crucial for its synthesis, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 33431-38-8 | [1] |

| Molecular Formula | C17H20O6 | [1] |

| Molecular Weight | 320.34 g/mol | [1] |

| IUPAC Name | Methyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | [2] |

| Synonyms | This compound, Mycophenolate Mofetil Impurity A | [3] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. | - |

Synthesis and Purification

This compound is primarily encountered as an impurity during the synthesis of Mycophenolate Mofetil.[4] Its formation can be attributed to the incomplete methylation of the phenolic hydroxyl group of Mycophenolic Acid during the esterification process.

A general workflow for the synthesis and purification of related compounds often involves the following steps:

General workflow for synthesis, purification, and analysis.

Experimental Protocol: General Purification Strategy

A common method for isolating and purifying this compound from a reaction mixture involves column chromatography.

-

Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

-

Column Packing: A glass column is packed with silica gel, a widely used stationary phase for normal-phase chromatography. The silica gel is slurried in a non-polar solvent (e.g., hexane) and poured into the column.

-

Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate) is passed through the column.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired compound.

-

Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound. Commercial suppliers typically provide a Certificate of Analysis (CoA) with detailed data from these methods.[2]

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) | To determine the purity of the compound and quantify any impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound by determining its mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the chemical structure of the molecule by providing information about the arrangement of atoms. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the compound. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of this compound would involve the following:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (changing over time).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, often around 254 nm.

-

Sample Preparation: A known concentration of the compound is dissolved in the mobile phase or a compatible solvent.

-

Injection: A small volume of the sample solution (e.g., 10 µL) is injected onto the column.

-

Data Analysis: The retention time and peak area are used to identify and quantify the compound.

Biological Activity and Signaling Pathway

While this compound is primarily known as a chemical intermediate and impurity, it has been investigated for its own biological activities. It has been reported to act as a latent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

The parent compound, Mycophenolic Acid (MPA), is a well-characterized immunosuppressant. Its primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[5][6] This inhibition leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, and ultimately suppresses the proliferation of T and B lymphocytes.[7][8]

Inhibition of IMPDH by Mycophenolic Acid.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: A suitable cell line (e.g., a cancer cell line or lymphocytes) is cultured in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

This compound is a compound of significant interest in pharmaceutical research and development, primarily due to its role as a key impurity in the production of Mycophenolate Mofetil. A thorough understanding of its chemical properties, synthesis, purification, and analytical characterization is essential for ensuring the quality and safety of the final drug product. Furthermore, its potential biological activities warrant further investigation. The experimental protocols and data presented in this guide provide a valuable resource for scientists and researchers working with this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. omchemlabs.in [omchemlabs.in]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. omchemlabs.in [omchemlabs.in]

- 5. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for O-Desmethyl Mycophenolic Acid Methyl Ester, an important intermediate and metabolite in the study of mycophenolic acid and its derivatives. The synthesis involves the selective demethylation of the phenolic methyl ether of mycophenolic acid, followed by Fischer esterification of the resulting carboxylic acid. This protocol is designed to be a practical guide for researchers in organic chemistry and drug development, offering clear methodologies and expected outcomes.

Introduction

Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. O-Desmethyl Mycophenolic Acid is a key metabolite of MPA, and its methyl ester is a valuable intermediate for the synthesis of various MPA analogs and for use in further biological studies. The synthesis of this compound is achieved through a two-step process starting from the readily available mycophenolic acid. The first step is a selective demethylation of the phenolic ether, followed by the esterification of the carboxylic acid moiety.

Synthesis Pathway

The overall synthesis pathway involves two main chemical transformations:

-

Demethylation: The selective removal of the methyl group from the phenolic ether of mycophenolic acid to yield O-Desmethyl Mycophenolic Acid.

-

Esterification: The conversion of the carboxylic acid group of O-Desmethyl Mycophenolic Acid into a methyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol. Please note that yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |

| 1 | Demethylation | Mycophenolic Acid | O-Desmethyl Mycophenolic Acid | 320.34 → 306.31 | 75-85 | >95% |

| 2 | Esterification | O-Desmethyl Mycophenolic Acid | This compound | 306.31 → 320.34 | 80-90 | >98% |

Experimental Protocols

Step 1: Synthesis of O-Desmethyl Mycophenolic Acid (Demethylation)

This protocol describes the demethylation of mycophenolic acid using boron tribromide (BBr₃), a common reagent for cleaving aryl methyl ethers.[1][2][3][4]

Materials:

-

Mycophenolic Acid (MPA)

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Dissolve Mycophenolic Acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of methanol.

-

Add deionized water and extract the aqueous layer with DCM (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude O-Desmethyl Mycophenolic Acid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the product and evaporate the solvent to yield pure O-Desmethyl Mycophenolic Acid as a white to off-white solid.

Step 2: Synthesis of this compound (Esterification)

This protocol details the Fischer esterification of O-Desmethyl Mycophenolic Acid.

Materials:

-

O-Desmethyl Mycophenolic Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Suspend O-Desmethyl Mycophenolic Acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be further purified by recrystallization or silica gel chromatography if necessary to yield this compound as a pure solid.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of O-Desmethyl Mycophenolic Acid.

Caption: Workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. While specific data is not provided in the search results, the expected outcomes are:

-

¹H NMR: The spectrum should show the disappearance of the carboxylic acid proton and the appearance of a singlet around 3.7 ppm corresponding to the methyl ester protons. The aromatic and aliphatic protons should have chemical shifts similar to those of mycophenolic acid, with adjustments due to the demethylation of the phenolic ether.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₇H₂₀O₆ (320.34 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretch of the carboxylic acid and the presence of a strong C=O stretch for the ester group.

-

HPLC: Purity should be assessed by HPLC, with the final product showing a single major peak.

Safety Precautions

-

Boron tribromide is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Concentrated sulfuric acid is highly corrosive. Handle with care.

-